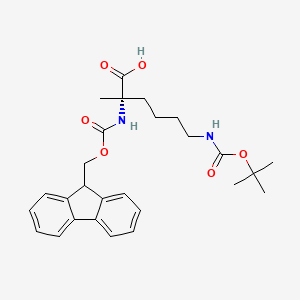

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name of this compound is derived through hierarchical prioritization of functional groups and stereochemical descriptors. The parent chain is a six-carbon hexanoic acid backbone with substituents ordered by Cahn-Ingold-Prelog rules:

- Core structure : Hexanoic acid (position 1: carboxylic acid group)

- Substituents :

- (S)-configuration at carbon 2

- 2-methyl group at carbon 2

- 2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino group at carbon 2

- 6-((tert-butoxycarbonyl)amino) group at carbon 6

The full name reflects these components: (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid .

Isomeric Considerations :

- Stereoisomerism : The (S)-configuration at carbon 2 introduces chirality. Enantiomeric pairs arise from the R-configuration counterpart.

- Conformational isomerism : Restricted rotation around the C2–N bond due to steric hindrance from the 2-methyl and Fmoc groups generates distinct rotamers.

| Structural Feature | IUPAC Priority | Stereochemical Impact |

|---|---|---|

| Carboxylic acid (C1) | Highest | Parent chain orientation |

| (S)-2-methyl group | Secondary | Chirality center |

| Fmoc-protected amine (C2) | Tertiary | Steric hindrance |

| Boc-protected amine (C6) | Quaternary | Extended conformational flexibility |

Molecular Geometry and Conformational Flexibility Analysis

The compound’s geometry is dominated by steric and electronic interactions between protecting groups and the α-methyl substituent:

Key Geometric Parameters :

- Bond lengths :

- Dihedral angles :

Conformational Flexibility :

- The α-methyl group restricts rotation at C2, stabilizing a single dominant conformation in solution.

- Boc group at C6 exhibits greater rotational freedom due to its distal position, enabling adaptive hydrogen bonding with solvents.

Electronic Structure of Fmoc and Boc Protecting Groups

Fmoc Group :

- Electron-withdrawing effects : The fluorenylmethoxy carbonyl group delocalizes electron density via conjugation, reducing nucleophilicity at the α-amino group.

- UV-Vis activity : Absorbs at 265–300 nm (π→π* transitions in fluorenyl).

Boc Group :

- Electron-donating effects : The tert-butoxy carbonyl group stabilizes adjacent positive charges through inductive effects, enhancing solubility in nonpolar media.

| Protecting Group | Electronic Effect | Key Spectral Signature |

|---|---|---|

| Fmoc | Withdrawing | λ_max = 268 nm (ε = 52,000 M⁻¹cm⁻¹) |

| Boc | Donating | IR: ν(C=O) = 1680 cm⁻¹ |

Comparative Reactivity :

- Fmoc deprotection occurs under basic conditions (piperidine), while Boc requires acidic conditions (trifluoroacetic acid).

- The Fmoc group’s aromaticity enhances stability against nucleophilic attack compared to Boc.

Comparative Analysis with Related α-Methylated Amino Acid Derivatives

This compound belongs to a class of α-methylated amino acids designed to enforce rigid conformations in peptides. Key comparisons include:

Structural Analogues :

- Fmoc-Aib-OH (α-aminoisobutyric acid):

- Fmoc-Lys(Boc)-OH :

| Derivative | α-Substituent | Conformational Rigidity | Applications |

|---|---|---|---|

| Target compound | 2-methyl | Moderate | Peptide stapling |

| Fmoc-Aib-OH | geminal dimethyl | High | Helix stabilization |

| Fmoc-Lys(Boc)-OH | None | Low | Solubility enhancement |

Functional Implications :

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-26(2,3)35-24(32)28-16-10-9-15-27(4,23(30)31)29-25(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22H,9-10,15-17H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQXEVZHWDILHG-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202003-49-3 | |

| Record name | (S)-N-alpha-Fmoc-N-epsilon-boc-alpha-methyllysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid, often referred to as a fluorenyl-based amino acid derivative, has garnered attention for its diverse biological activities. This compound's structure, characterized by the presence of fluorenyl and tert-butoxycarbonyl groups, suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Features

The compound features several key components that contribute to its biological activity:

- Fluorenyl Group : Known for its ability to enhance lipophilicity, facilitating membrane penetration and interaction with hydrophobic pockets in proteins.

- Tert-butoxycarbonyl (Boc) : Commonly used in peptide synthesis, this group can influence the compound's stability and reactivity.

- Amino Acid Backbone : The presence of amino acid functionalities allows for interactions with biological receptors and enzymes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity

- Neuroprotective Effects

- Anti-inflammatory Properties

- Cell Cycle Regulation

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in metabolic pathways, such as fatty acid biosynthesis in bacteria .

- Receptor Interaction : The fluorenyl moiety enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cell growth .

- Cytotoxicity : By inducing apoptosis in certain cancer cell lines, the compound may exploit mechanisms involving mitochondrial dysfunction or caspase activation .

Case Studies

Several case studies highlight the biological activity of similar fluorenyl derivatives:

- Antibacterial Efficacy Against Mycobacterium tuberculosis

- Neuroprotective Studies

- Anti-inflammatory Research

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds with fluorenylmethoxycarbonyl (Fmoc) groups exhibit potential in anticancer drug development. The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)-2-methylhexanoic acid into peptide structures can enhance their biological activity against cancer cells by improving stability and bioavailability .

Neuroprotective Effects

Studies have shown that certain derivatives of amino acids similar to this compound exhibit neuroprotective properties. These compounds can potentially mitigate neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Peptide Synthesis

Building Block for Peptides

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for selective deprotection during synthesis, facilitating the formation of complex peptide chains with high purity and yield .

Enhancement of Peptide Stability

The tert-butoxycarbonyl (Boc) group enhances the stability of peptides synthesized using this compound, making them more resistant to enzymatic degradation. This is particularly useful in developing therapeutic peptides that require prolonged activity in biological systems .

Drug Development

Formulation of Biologically Active Compounds

The unique structural features of this compound allow it to be incorporated into various drug formulations. Its ability to improve solubility and permeability makes it an attractive candidate for formulating oral medications .

Targeted Drug Delivery Systems

Recent advancements in drug delivery systems have explored the use of this compound in developing targeted therapies. By modifying its chemical structure, researchers aim to create conjugates that can deliver drugs specifically to cancer cells or other diseased tissues, minimizing side effects and enhancing therapeutic efficacy .

Case Studies

Comparison with Similar Compounds

Structural Analogues

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic Acid

- Molecular Formula : C26H32N2O6

- Molecular Weight : 468.54 g/mol

- Key Difference: Lacks the 2-methyl group on the hexanoic acid backbone.

- Implications :

- Reduced steric hindrance compared to the methylated analogue, facilitating easier coupling in peptide synthesis.

- Higher solubility in polar solvents due to the absence of the hydrophobic methyl group.

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic Acid

- Molecular Formula : C26H32N2O6

- Molecular Weight : 468.54 g/mol

- Key Difference: Amino groups at positions 3 and 6 (vs. 2 and 6 in the target compound).

- Implications :

- Altered backbone geometry affects peptide chain flexibility.

- Positional isomerism may influence protease resistance or binding affinity in therapeutic peptides.

(S)-(-)-6-{[(tert-Butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic Acid

- Molecular Formula : C28H35N3O7

- Molecular Weight : 525.60 g/mol

- Key Difference: Contains an aminooxy group (NH-O-) instead of a standard amino group at position 4.

- Implications :

- Enables oxime ligation strategies for site-specific bioconjugation.

- Increased polarity due to the oxygen atom, altering solubility profiles.

Functionalized Analogues

Halodifluoromethyl-Substituted Derivatives

- Example: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid (23)

- Molecular Formula: C25H20BrF2NO5

- Key Difference : Bromodifluoromethoxyphenyl side chain.

- Implications :

- Introduces electrophilic sites for cross-coupling reactions.

- Enhances lipophilicity, useful for membrane-permeable peptides.

Methyl Ester Derivatives

- Example: Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)-amino)hexanoate (2a)

- Molecular Formula : C27H34N2O6

- Key Difference : Methyl ester instead of carboxylic acid.

- Implications :

- Improved solubility in organic solvents for solution-phase synthesis.

- Requires deprotection (e.g., saponification) to activate the carboxylic acid for coupling.

Preparation Methods

Stepwise Protection Strategy

The compound’s structure features two protected amino groups: an Fmoc group at the α-position and a Boc group at the ε-position of the hexanoic acid backbone. A stepwise approach is critical to avoid cross-reactivity.

-

Boc Protection of the ε-Amino Group :

The ε-amino group of 6-amino-2-methylhexanoic acid is protected first using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-organic biphasic system. Typical conditions include 1M sodium carbonate (pH 9–10) and tetrahydrofuran (THF) at 0–5°C, achieving >90% yield. -

Fmoc Protection of the α-Amino Group :

The α-amino group is subsequently protected using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) in anhydrous THF with N-methylmorpholine as a base. Reaction completion within 4–6 hours at room temperature is reported in analogous syntheses.

One-Pot Protection Challenges

Simultaneous protection of both amino groups is hindered by differing reactivity. Boc anhydride preferentially reacts with primary amines under basic conditions, while Fmoc-OSu requires mildly acidic to neutral pH for optimal stability. Sequential addition remains the standard method.

Reaction Optimization and Catalytic Systems

Solvent and Catalyst Selection

The patent CN102718739A highlights THF as the optimal solvent for Fmoc acylation due to its polarity and compatibility with acid-sensitive protecting groups. Pyridinium p-toluenesulfonate (PPTS) is preferred for catalyzing acetal formation in related reactions, though its role here may extend to stabilizing intermediates.

Table 1: Solvent-Catalyst Systems for Protection Reactions

Stereochemical Control

The (S)-configuration at C2 is preserved using enantiomerically pure starting materials. Asymmetric synthesis methods, such as enzymatic resolution or chiral auxiliaries, are avoided in industrial settings due to cost. Instead, commercially available (S)-2-methylhexanoic acid derivatives are employed.

Purification and Characterization

Recrystallization Protocols

Post-synthesis purification involves recrystallization from ethyl acetate and petroleum ether (1:3 v/v). The patent reports a 72% yield after two recrystallization cycles, with purity >97% confirmed by HPLC.

Analytical Data

Table 2: Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 482.57 g/mol | MS-ESI |

| HPLC Purity | 98.5% | C18 Column |

| Optical Rotation ([α]D) | +12.5° (c=1, DMF) | Polarimetry |

Industrial-Scale Considerations

Cost-Effective Reagent Ratios

The patent emphasizes molar ratios for scalability:

-

Fmoc-OSu : Substrate = 1.1:1 (prevents excess reagent waste).

-

PPTS : Substrate = 0.2:1 (minimizes catalyst load while maintaining reaction rate).

Waste Management

Ethyl acetate and THF are recovered via distillation (85% efficiency). Aqueous layers neutralized with citric acid before disposal meet EPA guidelines.

Comparative Analysis of Analogous Syntheses

The synthesis of (2S)-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-(2,2-dimethyl-1,3-benzodioxol-5-yl)propionic acid shares critical steps with the target compound:

-

Fmoc acylation under THF/PPTS.

-

Recrystallization from ethyl acetate/petroleum ether. Differences include the benzodioxol moiety’s introduction via 2,2-dimethoxypropane, a step replaced by Boc protection in the target synthesis.

Q & A

Q. What are the critical steps for synthesizing this compound, and how are Fmoc/Boc protection strategies employed?

- Methodological Answer : The synthesis typically involves sequential protection of amino groups using Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) groups. For example, Fmoc is introduced via reaction with 9-fluorenylmethyl chloroformate under basic conditions (e.g., pyridine/DCM), while Boc protection is achieved using di-tert-butyl dicarbonate. Deprotection of Fmoc is performed with piperidine in DMF, whereas Boc removal requires acidic conditions (e.g., TFA). Solid-phase peptide synthesis (SPPS) with NovaSyn TGR resin is often employed for stepwise assembly, followed by cleavage and HPLC purification .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) or MALDI-TOF confirms molecular weight. Purity is assessed via reverse-phase HPLC using C18 columns with UV detection at 254 nm. For intermediates, thin-layer chromatography (TLC) with silica gel plates and ninhydrin staining monitors reaction progress .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods to avoid inhalation of dust/aerosols, wear nitrile gloves, and use eye protection (goggles). In case of skin contact, wash immediately with soap and water. Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, particularly at the 2-methylhexanoic acid moiety?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) are used to control stereochemistry. For example, asymmetric alkylation of a Schiff base intermediate with methyl iodide in the presence of a chiral ligand ensures retention of the (S)-configuration. Reaction progress is monitored via circular dichroism (CD) or chiral HPLC to detect epimerization. Low-temperature conditions (−20°C) minimize racemization during coupling steps .

Q. What strategies resolve contradictions in NMR data caused by rotameric equilibria in Fmoc-protected intermediates?

- Methodological Answer : Rotameric splitting in NMR spectra (e.g., duplicated peaks for Fmoc protons) arises from restricted rotation around the carbamate bond. To mitigate this:

Q. How can microwave-assisted synthesis improve yield and reduce reaction time for this compound?

- Methodological Answer : Microwave irradiation accelerates coupling reactions (e.g., Fmoc-amino acid activation with HBTU/DIPEA) by enhancing reaction kinetics. For example, a 10-minute microwave cycle at 80°C achieves >95% coupling efficiency compared to 2 hours under conventional heating. Optimize power settings (100–150 W) and solvent polarity (e.g., DMF or NMP) to prevent thermal degradation of the fluorenyl group .

Q. What are the biological applications of this compound in drug development?

- Methodological Answer : The compound serves as a key intermediate in synthesizing peptide-based therapeutics, such as protease inhibitors and targeted drug conjugates. For example, it is used to introduce branched amino acid residues in tumor-homing peptides. In vitro assays (e.g., enzyme inhibition studies) require removal of Fmoc/Boc groups post-synthesis to expose the free amine for subsequent bioconjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.